1-(3,4-Dichloro-phenyl)-3-naphthalen-2-yl-urea
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Overview
Description
1-(3,4-Dichloro-phenyl)-3-naphthalen-2-yl-urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a dichlorophenyl group and a naphthalenyl group attached to a urea moiety
Preparation Methods
The synthesis of 1-(3,4-Dichloro-phenyl)-3-naphthalen-2-yl-urea typically involves a multi-step reaction process. One common method includes the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with naphthalen-2-amine to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
1-(3,4-Dichloro-phenyl)-3-naphthalen-2-yl-urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, with reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-Dichloro-phenyl)-3-naphthalen-2-yl-urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichloro-phenyl)-3-naphthalen-2-yl-urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(3,4-Dichloro-phenyl)-3-naphthalen-2-yl-urea can be compared with other similar compounds, such as:
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its use as a herbicide (DCMU), this compound inhibits photosynthesis by blocking electron flow in photosystem II.
4-(3,4-Dichloro-phenyl)-3-(3,4-dichloro-phenylamino)-4H-[1,2,4]thiadiazol-5-one: This compound has shown potent anticonvulsant activity and interacts with the γ-aminobutyric acid A receptor.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
130672-08-1 |
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Molecular Formula |
C17H12Cl2N2O |
Molecular Weight |
331.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-naphthalen-2-ylurea |
InChI |
InChI=1S/C17H12Cl2N2O/c18-15-8-7-14(10-16(15)19)21-17(22)20-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H2,20,21,22) |
InChI Key |
AWKBTABCMXZMQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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